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molecular formula C7H5FN2 B157962 5-fluoro-1H-benzo[d]imidazole CAS No. 1977-72-6

5-fluoro-1H-benzo[d]imidazole

Cat. No. B157962
M. Wt: 136.13 g/mol
InChI Key: ZDSUKNAKOLBIPX-UHFFFAOYSA-N
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Patent
US09096531B2

Procedure details

Under ice cooling, 4 mol/L hydrochloric acid (200 mL) and formic acid (38.3 g) were sequentially added to 4-fluoro-1,2-phenylenediamine (21.0 g), and the mixture was heated to reflux for 90 minutes while being stirred. Under ice cooling, the reaction mixture was basified with a 10% aqueous solution of sodium hydroxide and extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was washed with diisopropyl ether, and 5-fluorobenzimidazole (19.7 g) was obtained. 5-Fluorobenzimidazole (19.7 g) thus obtained was dissolved in toluene (500 mL), and methyl orthoformate (38.7 g) and benzenesulfonic acid monohydrate (1.0 g) were sequentially added thereto. The mixture was heated to reflux for 40 hours while being stirred. After distilling off the solvent and methyl orthoformate under reduced pressure, the residue was diluted with toluene. Diisopropylamine (1 mL) and a saturated aqueous solution of sodium hydrogen carbonate were sequentially added thereto under ice cooling, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by basic silica gel chromatography (20% to 100% ethyl acetate/hexane), and thus the title compound (25.2 g) was obtained.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[C:5]([NH2:10])[CH:4]=1.[OH-].[Na+].[CH:13](O)=O>>[F:2][C:3]1[CH:8]=[CH:7][C:6]2[N:9]=[CH:13][NH:10][C:5]=2[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
21 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Name
Quantity
38.3 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure
WASH
Type
WASH
Details
the residue was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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